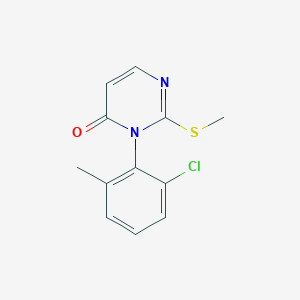
5-Decylpyrimidine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Decylpyrimidine-2,4,6-triamine: is an organic compound belonging to the class of pyrimidine derivatives It is characterized by a pyrimidine ring substituted with three amino groups at positions 2, 4, and 6, and a decyl group at position 5
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Decylpyrimidine-2,4,6-triamine typically involves the nucleophilic substitution of a pyrimidine precursor. One common method includes the reaction of 2,4,6-trichloropyrimidine with decylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the addition of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 5-Decylpyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
科学的研究の応用
Chemistry: In chemistry, 5-Decylpyrimidine-2,4,6-triamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine: In medicine, this compound is explored for its potential as an antiviral or anticancer agent. Its interactions with specific enzymes and receptors are of particular interest in the development of new treatments.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of 5-Decylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The amino groups on the pyrimidine ring allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
2,4,6-Triaminopyrimidine: Similar in structure but lacks the decyl group, making it less hydrophobic.
5-Decyl-2,4-diaminopyrimidine: Similar but with only two amino groups, leading to different reactivity and applications.
5-Decyl-2,6-diaminopyrimidine: Another similar compound with different substitution patterns.
Uniqueness: 5-Decylpyrimidine-2,4,6-triamine is unique due to the presence of three amino groups and a decyl chain. This combination provides a balance of hydrophilicity and hydrophobicity, making it versatile for various applications. Its structure allows for multiple interactions with biological targets, enhancing its potential as a bioactive molecule.
特性
CAS番号 |
94087-75-9 |
|---|---|
分子式 |
C14H27N5 |
分子量 |
265.40 g/mol |
IUPAC名 |
5-decylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H27N5/c1-2-3-4-5-6-7-8-9-10-11-12(15)18-14(17)19-13(11)16/h2-10H2,1H3,(H6,15,16,17,18,19) |
InChIキー |
XQXHRYUWXYVBJH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=C(N=C(N=C1N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)

![3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912422.png)
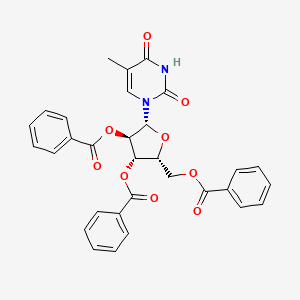
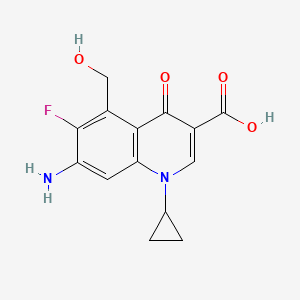
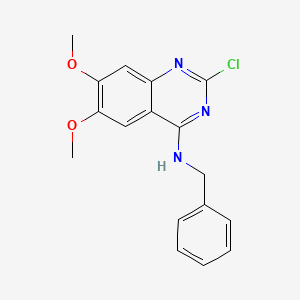

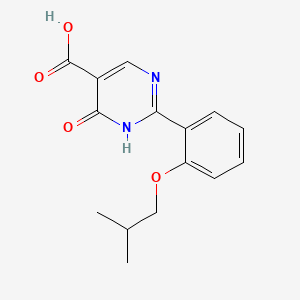
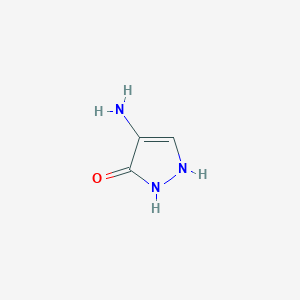
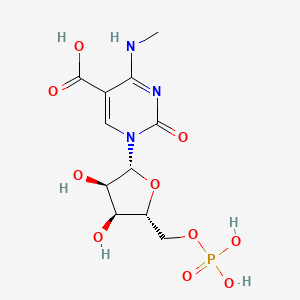

![6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12912482.png)
